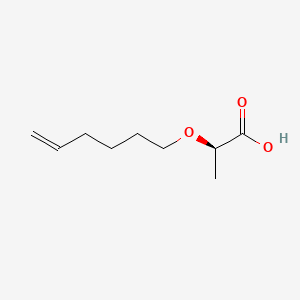

(R)-2-(Hex-5-enyloxy)propanoic acid

描述

The Critical Role of Chiral Carboxylic Acids in Asymmetric Synthesis

Chiral carboxylic acids are fundamental components in the field of asymmetric synthesis, where the primary objective is the selective production of a single enantiomer of a chiral molecule. rsc.orgacs.org Enantiomers, being non-superimposable mirror images of each other, can exhibit profoundly different biological activities. acs.org Consequently, the ability to synthesize enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry. acs.org

These chiral acids serve dual purposes in asymmetric synthesis. They can be incorporated directly as building blocks, transferring their inherent chirality to the target molecule. rsc.org Alternatively, they can function as powerful catalysts or ligands, directing the stereochemical outcome of a reaction to favor the formation of one enantiomer over the other. snnu.edu.cnrsc.org The development of catalytic asymmetric methods utilizing chiral carboxylic acids has been a significant area of research, offering efficient and elegant pathways to a wide array of chiral molecules. rsc.org

Strategic Utility of Alkenes and Ethers in Complex Molecule Construction

The functional groups appended to the chiral core of (R)-2-(Hex-5-enyloxy)propanoic acid, namely the terminal alkene and the ether linkage, offer a rich playground for synthetic transformations.

Alkenes are exceptionally versatile functional groups in organic synthesis. cambridge.orgrsc.org Their reactivity allows for a vast array of transformations, including:

Oxidative cleavage , to form aldehydes or carboxylic acids.

Epoxidation , leading to the formation of reactive epoxide rings.

Dihydroxylation , to introduce vicinal diols.

Halofunctionalization , which introduces a halogen and another functional group across the double bond. rsc.org

Metathesis reactions , which enable the formation of new carbon-carbon double bonds. fiveable.me

These transformations are foundational in the construction of complex molecular skeletons and the introduction of further functionality. cambridge.org

Ethers , while generally considered to be relatively inert, play a crucial role in modern synthetic strategies. solubilityofthings.comnumberanalytics.com Their stability makes them excellent protecting groups for alcohols, shielding them from unwanted reactions while other parts of the molecule are being modified. numberanalytics.commasterorganicchemistry.com The ether linkage in this compound provides a flexible spacer, which can be critical for achieving the desired conformation in a complex target molecule. solubilityofthings.com Furthermore, ethers can be cleaved under specific, often harsh, acidic conditions, allowing for deprotection at a later stage of the synthesis. masterorganicchemistry.com In some advanced applications, the C-H bonds within ethers can be selectively functionalized, further expanding their synthetic utility. researchgate.net

Overview of this compound as a Chiral Building Block

This compound, with the chemical formula C9H16O3, is a chiral molecule valued for its specific three-dimensional arrangement. aablocks.comlookchem.com Its utility as a chiral building block stems from the predictable introduction of a stereocenter at the second position of the propanoic acid chain. This defined stereochemistry is crucial for building molecules with specific biological activities. The terminal alkene at the end of the hexenyloxy chain provides a reactive handle for a variety of subsequent chemical modifications, such as cross-coupling reactions, additions, or oxidations, allowing for the elongation and further functionalization of the carbon skeleton. cambridge.orgrsc.org The ether bond, on the other hand, offers a stable yet flexible linkage that can be strategically cleaved if necessary. masterorganicchemistry.com

Below is a table summarizing some of the key properties of this compound:

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1218998-90-3 |

| Molecular Formula | C9H16O3 |

| Molecular Weight | 172.22 g/mol |

| Appearance | Varies, often supplied as an oil or solid |

| Chirality | (R)-enantiomer |

Data sourced from multiple chemical suppliers. aablocks.comlookchem.comchemsrc.com

Historical and Contemporary Context of Propanoic Acid Derivatives in Research

Propanoic acid, a simple three-carbon carboxylic acid, and its derivatives have a long and significant history in chemistry and pharmacology. ontosight.aicreative-proteomics.com A particularly prominent class of propanoic acid derivatives is the arylpropionic acids, which includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and ketoprofen. ijpsr.comhumanjournals.com The discovery and development of these drugs highlighted the importance of the propanoic acid scaffold in medicinal chemistry.

Contemporary research continues to explore the vast chemical space of propanoic acid derivatives for a wide range of applications. ontosight.ai Scientists are designing and synthesizing novel derivatives with potential antimicrobial, anticonvulsant, and anticancer activities. humanjournals.commdpi.com For instance, researchers have developed indole-propanoic acid derivatives as potential antidiabetic agents. acs.org The core propanoic acid structure is often modified to fine-tune the biological activity and pharmacokinetic properties of the resulting molecules. ijpsr.com The presence of the carboxylic acid group is often crucial for pharmacological activity. ijpsr.com The continued exploration of these derivatives, including chiral variants like this compound, underscores their enduring importance as versatile scaffolds in the ongoing quest for new and improved therapeutic agents.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2R)-2-hex-5-enoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-3-4-5-6-7-12-8(2)9(10)11/h3,8H,1,4-7H2,2H3,(H,10,11)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJARURYEKUWTFJ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)OCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682182 | |

| Record name | (2R)-2-[(Hex-5-en-1-yl)oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218998-90-3 | |

| Record name | (2R)-2-(5-Hexen-1-yloxy)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218998-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-[(Hex-5-en-1-yl)oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enantioselective Synthetic Methodologies for R 2 Hex 5 Enyloxy Propanoic Acid

Chiral Pool Synthesis Approaches to Access the (R) Configuration

Chiral pool synthesis leverages the use of readily available, inexpensive, and enantiomerically pure natural products as starting materials. bccollegeasansol.ac.in For the synthesis of (R)-2-(Hex-5-enyloxy)propanoic acid, (S)-lactic acid and its esters, such as ethyl (S)-lactate, serve as excellent and cost-effective chiral precursors. The synthesis commences with the protection of the hydroxyl group of the (S)-lactate derivative, followed by etherification with a suitable hex-5-enyl source. A crucial step in this approach is the inversion of the stereocenter, typically achieved through a Walden inversion (SN2 reaction), to obtain the desired (R)-configuration.

A representative synthetic sequence starting from ethyl (S)-lactate is outlined below. The hydroxyl group is first activated by conversion to a good leaving group, such as a tosylate or mesylate. Subsequent nucleophilic substitution with the alkoxide of 5-hexen-1-ol (B1630360) proceeds with inversion of configuration at the C-2 position, yielding the corresponding (R)-ether. Finally, hydrolysis of the ester group affords the target this compound.

Table 1: Key Steps in a Chiral Pool Synthesis Approach

| Step | Transformation | Reagents and Conditions | Key Feature |

| 1 | Activation of Hydroxyl Group | TsCl, pyridine (B92270) or MsCl, Et3N | Conversion to a good leaving group |

| 2 | SN2 Etherification | 5-Hexen-1-ol, NaH | Inversion of stereochemistry |

| 3 | Ester Hydrolysis | LiOH, H2O/THF | Deprotection to the carboxylic acid |

This strategy is advantageous due to the high enantiomeric purity of the starting material, which is directly translated to the final product, provided the stereochemical integrity is maintained throughout the reaction sequence.

Asymmetric Catalysis in the Construction of the Chiral Ether Moiety

Asymmetric catalysis offers a powerful and efficient means to generate chiral molecules, often with high enantioselectivity and catalytic turnover numbers. numberanalytics.com This approach can be applied to the synthesis of this compound through the enantioselective construction of the chiral ether linkage.

Chemoenzymatic methods combine the selectivity of enzymes with the versatility of chemical synthesis to produce enantiomerically pure compounds. mdpi.comnih.gov For the synthesis of this compound, enzymatic resolution of a racemic mixture of a suitable precursor is a viable strategy.

One such approach involves the kinetic resolution of racemic 2-hydroxypropanoic acid esters catalyzed by lipases. researchgate.net In a typical resolution, a lipase (B570770), such as Candida antarctica lipase B (CALB), selectively hydrolyzes one enantiomer of the racemic ester, leaving the other enantiomer unreacted. For instance, the enzymatic hydrolysis of racemic ethyl 2-(hex-5-enyloxy)propanoate would preferentially yield (S)-2-(hex-5-enyloxy)propanoic acid, leaving behind the desired (R)-ethyl 2-(hex-5-enyloxy)propanoate with high enantiomeric excess. Subsequent hydrolysis of the enriched (R)-ester provides the target acid.

Table 2: Lipase-Catalyzed Kinetic Resolution

| Enzyme | Substrate | Products | Enantiomeric Excess (ee) |

| Candida antarctica Lipase B (CALB) | rac-Ethyl 2-alkoxypropanoate | (S)-2-Alkoxypropanoic acid + (R)-Ethyl 2-alkoxypropanoate | >95% for the unreacted (R)-ester |

| Pseudomonas cepacia Lipase (PCL) | rac-β-Hydroxy esters | (R)-β-Hydroxy ester + (S)-β-Hydroxy acid | Up to 98% for the recovered ester scielo.br |

The efficiency and selectivity of enzymatic resolutions are often high, and they are performed under mild reaction conditions, making them an attractive green chemistry approach. mdpi.com

Transition metal catalysis provides a versatile platform for the asymmetric synthesis of chiral ethers. scispace.com While direct catalytic asymmetric etherification of a propanoic acid derivative with 5-hexen-1-ol can be challenging, related transition metal-catalyzed reactions can be envisioned. For example, a palladium-catalyzed allylic alkylation of a chiral enolate derived from a protected lactic acid could be a potential route. nih.gov

A more general approach involves the asymmetric opening of a cyclic precursor, such as a dioxolanone derived from lactic acid, with a suitable nucleophile catalyzed by a chiral Lewis acid. Although not directly applied to this specific target, the principle of using chiral transition metal complexes to control the stereochemistry of C-O bond formation is well-established. google.comgoogle.com

Diastereoselective Synthetic Strategies for Precursors

Diastereoselective reactions are a powerful tool in asymmetric synthesis, where a pre-existing chiral center in a molecule directs the formation of a new stereocenter. nih.gov For the synthesis of this compound, a diastereoselective alkylation of a chiral enolate derived from a lactic acid derivative can be employed.

In this strategy, a chiral auxiliary is attached to lactic acid to form a new compound, for instance, an N-acyloxazolidinone. uwindsor.ca Deprotonation of this derivative with a suitable base generates a stereochemically defined enolate. The chiral auxiliary shields one face of the enolate, directing the incoming electrophile (in this case, a hex-5-enyl halide or triflate) to the opposite face. This results in the formation of one diastereomer in preference to the other. Subsequent removal of the chiral auxiliary affords the desired enantiomerically enriched product.

Table 3: Common Chiral Auxiliaries for Diastereoselective Alkylation

| Chiral Auxiliary | Typical Diastereomeric Ratio (d.r.) |

| Evans' Oxazolidinones | >95:5 |

| Oppolzer's Camphorsultam | >90:10 |

| Myers' Pseudoephedrine | >90:10 |

The high diastereoselectivities achieved with these auxiliaries make this a reliable method for establishing the desired stereochemistry. nih.govuwindsor.ca

Resolution Techniques for Racemic Intermediates and the Compound Itself

Resolution is a classical yet effective method for separating a racemic mixture into its constituent enantiomers. wikipedia.org This can be applied to either the final product, racemic 2-(hex-5-enyloxy)propanoic acid, or a key racemic intermediate in its synthesis.

Classical resolution involves the reaction of a racemic mixture with a single enantiomer of a resolving agent to form a pair of diastereomers. libretexts.org Since diastereomers have different physical properties, such as solubility, they can be separated by conventional techniques like crystallization.

For the resolution of racemic 2-(hex-5-enyloxy)propanoic acid, a chiral amine, such as (R)-1-phenylethylamine or brucine, can be used as the resolving agent. wikipedia.org The reaction forms a pair of diastereomeric salts: [(R)-acid·(R)-amine] and [(S)-acid·(R)-amine]. Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize from a suitable solvent. After separation, the desired enantiomer of the acid can be recovered by treatment with an achiral acid to break the salt.

Table 4: Common Chiral Resolving Agents for Carboxylic Acids

| Resolving Agent | Type |

| (R)-1-Phenylethylamine | Chiral Amine |

| (S)-1-Phenylethylamine | Chiral Amine |

| Brucine | Chiral Alkaloid (Amine) |

| Strychnine | Chiral Alkaloid (Amine) |

| (+)-Cinchonine | Chiral Alkaloid (Amine) |

| (-)-Ephedrine | Chiral Amino Alcohol |

The success of classical resolution is dependent on finding a suitable resolving agent and crystallization conditions that provide good separation of the diastereomers.

Chromatographic Enantioseparation Techniques

Chromatographic separation of enantiomers is a powerful method for obtaining enantiopurified compounds from a racemic mixture. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is one of the most prevalent and effective techniques. The selection of the CSP and the mobile phase is critical for achieving successful separation.

For the separation of racemic 2-(Hex-5-enyloxy)propanoic acid, CSPs based on polysaccharides, such as cellulose (B213188) or amylose (B160209) derivatives, are likely candidates due to their broad applicability in resolving the enantiomers of various acidic compounds. nih.gov For instance, cellulose-based columns like Lux i-Cellulose-5 have demonstrated high retention values and effective chiral discrimination for a range of compounds, which is often attributed to the presence of structural elements that enhance chiral recognition. nih.gov Similarly, amylose-based CSPs, such as Chiralpak AD-H, have been successfully used for the enantiomeric separation of related propionic acid derivatives. researchgate.net

The mobile phase composition, including the organic modifier (e.g., isopropanol, ethanol), and additives, plays a crucial role. For acidic compounds, the addition of a small amount of an acid, like trifluoroacetic acid (TFA) or methanesulfonic acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of the carboxyl group. researchgate.net

Counter-current chromatography, using a chiral selector like hydroxypropyl-β-cyclodextrin in the aqueous phase, has also been reported as a successful technique for the preparative separation of other 2-substituted propionic acid enantiomers. nih.gov

Below is an illustrative data table, based on typical conditions used for the chiral separation of analogous propanoic acids, which could serve as a starting point for the development of a separation method for 2-(Hex-5-enyloxy)propanoic acid.

Table 1: Illustrative HPLC Conditions for Chiral Separation of Propanoic Acid Analogs

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Chiral Stationary Phase | Lux® Cellulose-3 | Chiralpak® IA |

| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) | Acetonitrile/Water/TFA (96:4:0.5, v/v/v) |

| Flow Rate | 1.2 mL/min | 1.0 mL/min |

| Temperature | 25°C | Ambient |

| Detection | UV at 254 nm | UV at 220 nm |

| Expected Outcome | Baseline separation of enantiomers | Good resolution and peak shape |

This table is a hypothetical representation based on separations of similar compounds and would require empirical validation for this compound.

Optimization of Reaction Conditions for Stereocontrol and Yield

Achieving high stereoselectivity and yield in the asymmetric synthesis of this compound necessitates the careful optimization of several reaction parameters. These include the choice of catalyst, solvent, temperature, and substrate concentration. Asymmetric catalysis, employing either chiral chemical catalysts or enzymes, is a primary strategy for establishing the desired stereocenter.

In the context of chemical catalysis, the development of chiral ligands for metal catalysts is a common approach. For instance, palladium-catalyzed reactions are frequently used in the synthesis of 2-aryl propionic acids. uni-halle.de The choice of a chiral phosphine (B1218219) ligand can induce high enantioselectivity in the formation of the product.

Biocatalysis, using whole-cell systems or isolated enzymes like lipases, offers a green and highly selective alternative. mdpi.commdpi.com Lipase-mediated kinetic resolution, for example, can be employed to selectively acylate one enantiomer of a racemic alcohol precursor or hydrolyze one enantiomer of a racemic ester, leaving the desired enantiomer of the acid or a precursor enriched. The enantioselectivity of such biocatalytic processes can often be enhanced by optimizing the reaction medium (e.g., solvent), temperature, and the acylating agent. mdpi.com

The following table illustrates how different reaction parameters can influence the yield and enantiomeric excess (e.e.) of a product in a hypothetical asymmetric synthesis, providing a framework for the optimization of the synthesis of this compound.

Table 2: Hypothetical Optimization of an Asymmetric Synthesis

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e.) (%) |

|---|---|---|---|---|---|

| 1 | Chiral Rh-complex (1) | Toluene | 25 | 75 | 85 (R) |

| 2 | Chiral Rh-complex (1) | Dichloromethane | 25 | 82 | 88 (R) |

| 3 | Chiral Rh-complex (1) | Dichloromethane | 0 | 80 | 95 (R) |

| 4 | Lipase PS (10 mg/mL) | Hexane | 40 | 48 (of ester) | >99 (for remaining S-acid) |

| 5 | Lipase PS (10 mg/mL) | Toluene | 40 | 45 (of ester) | 98 (for remaining S-acid) |

This table presents hypothetical data to illustrate the effect of reaction conditions on the outcome of an asymmetric synthesis. The actual results for this compound would need to be determined experimentally.

Systematic investigation of these parameters is essential. For instance, lowering the reaction temperature often leads to higher enantioselectivity, albeit sometimes at the cost of a slower reaction rate. The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting the stereochemical outcome. nih.gov In biocatalysis, the choice of solvent can also impact enzyme activity and stability. mdpi.com

Chemical Reactivity and Transformations of R 2 Hex 5 Enyloxy Propanoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical modifications, including esterification, amidation, reduction, and decarboxylation. These reactions are fundamental in modifying the molecule's properties and incorporating it into larger, more complex structures.

Esterification of (R)-2-(Hex-5-enyloxy)propanoic acid can be accomplished through several standard methods to produce a wide array of ester derivatives. These reactions are crucial for creating intermediates for further transformations, such as ring-closing metathesis, or for synthesizing target molecules with specific physical or biological properties.

The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, typically using sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to achieve high yields, it is often necessary to use a large excess of the alcohol or to remove the water byproduct, for instance, with a Dean-Stark apparatus. masterorganicchemistry.com

For more sensitive substrates or under milder conditions, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) are highly effective. orgsyn.org This method, known as the Steglich esterification, proceeds at room temperature and avoids the harsh acidic conditions of the Fischer method. orgsyn.org However, the rate and yield can be influenced by steric hindrance from the alcohol component. orgsyn.org

Table 1: Representative Esterification Reactions and Expected Yields

| Alcohol | Method | Conditions | Expected Yield | Reference |

|---|---|---|---|---|

| Methanol | Fischer-Speier | H₂SO₄ (cat.), reflux, excess MeOH | High (>90%) | masterorganicchemistry.com |

| Ethanol | Fischer-Speier | H₂SO₄ (cat.), reflux, excess EtOH | High (>90%) | masterorganicchemistry.com |

| tert-Butanol | Steglich (DCC/DMAP) | DCM, rt | Moderate (~65%) | orgsyn.org |

| Benzyl Alcohol | Steglich (DCC/DMAP) | DCM, rt | Good-High | orgsyn.org |

The formation of an amide bond from this compound and an amine is a key transformation for building peptide-like structures or more complex molecular scaffolds. Direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. libretexts.org Therefore, the carboxylic acid must first be "activated". iris-biotech.de

Common methods for activation include conversion to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with the amine (the Schotten-Baumann reaction). fishersci.it Alternatively, a vast array of peptide coupling reagents can be used to facilitate the reaction under milder conditions. These reagents form a highly active ester intermediate in situ, which is then readily attacked by the amine. iris-biotech.defishersci.it The choice of coupling reagent is critical for achieving high yields and, in the case of chiral amines, for preventing racemization. iris-biotech.de

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent | Full Name | Byproducts | General Characteristics | Reference |

|---|---|---|---|---|

| EDC/EDCI | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea | Widely used, easy workup. Often used with HOBt or HOAt to suppress side reactions. | fishersci.it |

| DCC | N,N'-Dicyclohexylcarbodiimide | Insoluble dicyclohexylurea (DCU) | Highly efficient, but DCU byproduct can be difficult to remove completely. | iris-biotech.de |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Water-soluble | Very powerful, fast reactions, low racemization. | fishersci.it |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphoramide derivatives | Effective for hindered couplings. | fishersci.it |

The carboxylic acid functional group of this compound can be reduced to a primary alcohol, yielding the chiral (R)-2-(Hex-5-enyloxy)propan-1-ol. This transformation requires a powerful reducing agent, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally unreactive towards carboxylic acids. fluorine1.ru The reagent of choice is typically lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). A key advantage of LiAlH₄ in this context is its chemoselectivity; it will readily reduce the carboxylic acid without affecting the terminal alkene double bond. The reaction proceeds via a nucleophilic hydride attack on the carbonyl carbon, followed by hydrolysis of the resulting aluminum alkoxide complex to liberate the primary alcohol. fluorine1.ru

The partial reduction of the carboxylic acid to the corresponding aldehyde, (R)-2-(Hex-5-enyloxy)propanal, is more challenging to achieve directly. The intermediate aldehyde is more reactive towards reduction than the starting carboxylic acid, meaning the reaction typically proceeds to the primary alcohol. Isolating the aldehyde requires carefully controlled conditions and specialized, less reactive hydride reagents, or a multi-step approach. One strategy involves first converting the carboxylic acid to a less reactive derivative, such as a Weinreb amide or an acid chloride, which can then be reduced to the aldehyde under controlled conditions (e.g., using diisobutylaluminum hydride (DIBAL-H) for the amide or a poisoned catalyst like the Rosenmund reduction for the acid chloride).

The decarboxylation of simple aliphatic carboxylic acids (RCOOH → RH + CO₂) is a difficult reaction that typically requires harsh conditions. wikipedia.org However, theoretical studies on the gas-phase decomposition of structurally similar 2-alkoxypropionic acids reveal a different, more complex reaction pathway than simple loss of CO₂. acs.orgresearchgate.netresearchgate.net

Instead of direct decarboxylation, the decomposition is proposed to proceed through a two-step mechanism initiated by the formation of an α-lactone intermediate via intramolecular nucleophilic attack of one of the carboxyl oxygen atoms. acs.orgresearchgate.net This strained four-membered ring intermediate then fragments, losing carbon monoxide (CO) to produce an aldehyde and an alcohol. researchgate.netresearchgate.net For this compound, this pathway would imply decomposition into acetaldehyde, carbon monoxide, and hex-5-en-1-ol. This mechanistic route highlights that thermal decomposition of this molecule does not follow a simple decarboxylation pathway, a crucial consideration in high-temperature applications or distillations.

Transformations Involving the Terminal Alkene Functionality

The hex-5-enyl group provides a handle for a variety of carbon-carbon bond-forming reactions, most notably intramolecular cyclizations that can generate new ring systems.

Ring-Closing Metathesis (RCM): RCM is a powerful reaction for the synthesis of cyclic compounds and is particularly well-suited for substrates like this compound, especially after conversion of the acid to an ester or amide. organic-chemistry.org The reaction utilizes transition metal alkylidene catalysts, most commonly ruthenium-based systems developed by Grubbs and others. organic-chemistry.orgnih.gov The mechanism involves a series of [2+2] cycloaddition and cycloreversion steps via a metallacyclobutane intermediate. organic-chemistry.org When applied to a diene, the reaction forms a new cyclic alkene with the extrusion of a small volatile alkene, such as ethene for terminal alkenes, which provides a strong thermodynamic driving force for the reaction. organic-chemistry.org

Applying RCM to a suitable derivative of this compound, where a second alkene is introduced (e.g., by esterification with allyl alcohol to form allyl (R)-2-(hex-5-enyloxy)propanoate), would lead to the formation of a seven-membered heterocyclic ring, a substituted tetrahydrooxepine.

Table 3: Common Ruthenium Catalysts for Ring-Closing Metathesis

| Catalyst | Common Name | General Characteristics | Reference |

|---|---|---|---|

| Grubbs' Catalyst 1st Generation | G1 | Good activity for many substrates, but sensitive to air and moisture. | nih.gov |

| Grubbs' Catalyst 2nd Generation | G2 | Higher activity and better thermal stability than G1. Tolerates more functional groups. | nih.gov |

| Hoveyda-Grubbs Catalyst 2nd Generation | HG2 | Features a chelating isopropoxybenzylidene ligand, leading to enhanced stability and easier removal from products. | organic-chemistry.org |

Radical Cyclization: The terminal alkene can also participate in intramolecular radical cyclizations. Generation of a radical at a suitable position within the molecule could trigger cyclization onto the double bond. According to Baldwin's rules, cyclizations of hex-5-enyl radicals kinetically favor a 5-exo-trig pathway to form a five-membered, substituted cyclopentylmethyl radical over the 6-endo-trig pathway that would form a six-membered cyclohexyl radical. nih.govmdpi.com

Reactivity of the Ether Linkage

The ether linkage in this compound is generally stable but can be cleaved under specific, often harsh, conditions to allow for structural modifications.

The cleavage of ethers typically requires strong acids, such as HI or HBr. masterorganicchemistry.comlibretexts.org The reaction mechanism can be either Sₙ1 or Sₙ2, depending on the structure of the groups attached to the ether oxygen. masterorganicchemistry.comlibretexts.org

Sₙ2 Mechanism: For ethers with primary or secondary alkyl groups, the reaction proceeds via an Sₙ2 pathway. libretexts.org The first step is the protonation of the ether oxygen to form a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com A nucleophile, such as the iodide ion, then attacks the less sterically hindered carbon, displacing the alcohol. libretexts.orgmasterorganicchemistry.com

Sₙ1 Mechanism: If one of the alkyl groups attached to the ether oxygen is tertiary, benzylic, or allylic, the cleavage can proceed through an Sₙ1 mechanism due to the stability of the resulting carbocation. libretexts.orgvaia.com

In the case of this compound, cleavage with a strong acid like HI would likely lead to the formation of (R)-2-hydroxypropanoic acid (lactic acid) and 1,5-diiodohexane (if excess HI is used).

While less common for simple alkyl ethers, rearrangement reactions can occur under specific conditions, often involving strong acids or bases. mvpsvktcollege.ac.in For instance, the Favorskii rearrangement involves the rearrangement of α-halo ketones in the presence of a base to form carboxylic acid derivatives, and it proceeds through a cyclopropanone (B1606653) intermediate. wikipedia.org While not directly applicable to the ether itself, related rearrangement principles could be envisioned in more complex derivatives of the parent compound.

Tandem and Cascade Reactions Utilizing Multiple Functionalities

The presence of both an alkene and a carboxylic acid allows for the design of tandem or cascade reactions, where multiple bond-forming events occur in a single pot. These reactions can be highly efficient in building molecular complexity.

For example, a cascade reaction could be initiated at the alkene, with a subsequent step involving the carboxylic acid. A photoredox-catalyzed decarboxylative radical addition-polar cyclization cascade has been developed for the synthesis of functionalized cyclopropanes from carboxylic acids and electron-deficient alkenes. bohrium.com Palladium-catalyzed cascade reactions involving the C(sp³)–H olefination and annulation of free carboxylic acids with alkenes have been used to synthesize γ-lactones. mdpi.com Furthermore, titania-promoted photochemical reactions can lead to cascade addition-cyclizations between carboxylic acids and alkenes. nih.gov

Computational and Theoretical Investigations of R 2 Hex 5 Enyloxy Propanoic Acid

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the hexenyloxy chain and the chirality at the C2 position of the propanoic acid moiety suggest that (R)-2-(Hex-5-enyloxy)propanoic acid can adopt a multitude of conformations in different environments. Computational methods like conformational analysis and molecular dynamics (MD) simulations are instrumental in exploring these possibilities.

Conformational analysis of chiral carboxylic acids, such as 2-phenoxypropionic acids, reveals that the relative orientation of the ether oxygen, the chiral center, and the carboxylic acid group is crucial in determining the stability of conformers. unimi.itnih.govpsu.eduacs.org For this compound, the key dihedral angles defining the conformation would be around the C-O ether bond and the C-C bonds of the propanoic acid and hexenyloxy chains.

Low-energy conformers are typically those that minimize steric hindrance and optimize intramolecular interactions, such as hydrogen bonding. In the case of this compound, an intramolecular hydrogen bond between the carboxylic acid proton and the ether oxygen is a plausible stabilizing interaction in the gas phase or non-polar solvents. Theoretical studies on similar molecules have shown that such interactions significantly influence the conformational preferences. nih.gov

Molecular mechanics and density functional theory (DFT) are commonly employed to calculate the potential energy surface of such molecules and identify the global minimum and other low-energy conformers. The stability of these conformers is typically reported as relative energies (ΔE).

Table 1: Hypothetical Low-Energy Conformers of this compound and Their Relative Stabilities

| Conformer | Key Dihedral Angles (degrees) | Relative Energy (kcal/mol) | Stabilizing Interactions |

| A (Global Minimum) | τ(C-O-C-C) ≈ 180, τ(O-C-C=O) ≈ 0 | 0.00 | Extended chain, minimal steric hindrance |

| B | τ(C-O-C-C) ≈ 60, τ(O-C-C=O) ≈ 180 | 1.5 - 2.5 | Gauche interaction in the ether linkage |

| C | τ(C-O-C-C) ≈ 180, τ(O-C-C=O) ≈ 180 | 2.0 - 3.5 | Different orientation of the carboxyl group |

| D | (folded) | 3.0 - 5.0 | Potential for intramolecular hydrogen bonding |

Note: This table is illustrative and based on typical findings for structurally related chiral alkoxypropanoic acids. The actual values for this compound would require specific computational studies.

The conformational landscape of this compound is expected to be significantly influenced by the solvent environment. Molecular dynamics simulations are a powerful tool to study these effects by explicitly modeling the interactions between the solute and solvent molecules. elsevierpure.comnih.govresearchgate.netscirp.orgnsf.gov

In polar protic solvents like water or alcohols, the formation of intermolecular hydrogen bonds between the carboxylic acid group and the solvent molecules would likely disrupt any intramolecular hydrogen bonds. This would favor more extended conformations where the polar carboxylic acid group is exposed to the solvent, while the non-polar hexenyloxy chain might adopt a more collapsed or folded conformation to minimize unfavorable interactions with the polar solvent (hydrophobic effect).

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for elucidating the electronic structure and predicting various spectroscopic and reactive properties of molecules.

The electronic properties of this compound are determined by the interplay of the electron-withdrawing carboxylic acid group and the electron-donating ether linkage. The terminal double bond in the hexenyl group also contributes to the electronic structure.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. For a molecule like this, the HOMO is likely to be localized on the non-bonding oxygen orbitals of the ether and carboxylic acid groups, as well as the π-system of the double bond. The LUMO is expected to be the π* anti-bonding orbital of the carbonyl group in the carboxylic acid. researchgate.netchimicatechnoacta.ruscielo.brmdpi.comirjweb.comscirp.org

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for a Model (R)-2-alkoxypropanoic acid

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 to -7.5 | Localized on ether and carboxyl oxygens, and C=C π-bond |

| LUMO | -0.5 to -1.5 | Localized on the C=O π* orbital |

| HOMO-LUMO Gap | 5.0 to 7.0 | Indicates moderate chemical stability |

Note: These values are estimations based on typical DFT calculations for similar functional groups and would need to be specifically calculated for this compound.

Quantum chemical calculations are invaluable for predicting spectroscopic properties, which can then be compared with experimental data for structure verification and conformational analysis.

NMR Spectroscopy: The chemical shifts of the protons and carbons in this compound can be predicted with good accuracy using DFT methods. drpress.orgfaccts.dedocbrown.info The calculated chemical shifts are highly sensitive to the molecular conformation. By performing a Boltzmann-weighted average of the calculated shifts for the low-energy conformers, a theoretical NMR spectrum can be generated that should closely match the experimental spectrum in a given solvent. nih.gov

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD): As a chiral molecule, this compound will exhibit optical activity. The chiroptical properties, such as the CD and ORD spectra, are directly related to the three-dimensional arrangement of the atoms. Time-dependent DFT (TD-DFT) calculations can be used to simulate these spectra. dtu.dkresearchgate.netcreative-biostructure.comamrita.edufrontiersin.org The sign and intensity of the Cotton effects in the CD spectrum are particularly sensitive to the stereochemistry and conformation, making the comparison of experimental and theoretical spectra a powerful tool for assigning the absolute configuration.

Theoretical modeling of transition states can provide deep insights into the mechanisms of chemical reactions involving this compound. For instance, the formation of this molecule via a Williamson ether synthesis-type reaction between a salt of (R)-2-hydroxypropanoic acid and a 5-hexenyl halide could be modeled.

DFT calculations can be used to locate the transition state structure for the nucleophilic substitution reaction. researchgate.netufl.eduacs.orgrsc.orgmdpi.com Analysis of the transition state geometry, imaginary vibrational frequency, and the reaction energy profile can elucidate the reaction mechanism (e.g., SN1 vs. SN2), the activation energy, and the factors influencing the stereochemical outcome. Such studies are crucial for optimizing reaction conditions and understanding the fundamental reactivity of the molecule.

Molecular Modeling and Docking Studies (if relevant to enzyme mechanism elucidation, not drug binding)

Molecular modeling and docking studies are instrumental in understanding how propanoic acid derivatives, including those with chiral centers and ether linkages, interact with the active sites of enzymes. These computational approaches can predict the binding orientation of a ligand (in this case, a propanoic acid derivative) within the enzyme's binding pocket and characterize the non-covalent interactions that stabilize the ligand-enzyme complex. This information is crucial for elucidating the mechanism of enzyme inhibition.

For instance, in studies of other propanoic acid derivatives, molecular docking has been employed to investigate their inhibitory potential against various enzymes. These studies typically involve the following steps:

Preparation of the Enzyme and Ligand Structures: High-resolution crystal structures of the target enzymes are obtained from protein data banks. The three-dimensional structure of the ligand, such as a derivative of propanoic acid, is generated and optimized using computational chemistry software.

Docking Simulations: A docking algorithm is used to predict the preferred binding pose of the ligand within the enzyme's active site. Software like AutoDock or GOLD is commonly used for this purpose. The algorithm samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.

Analysis of Binding Interactions: The resulting docked poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the enzyme. ajol.info These interactions are critical for the stability of the enzyme-ligand complex and provide insights into the basis of inhibition. ajol.info

Research on various propanoic acid analogs has demonstrated the utility of this approach. For example, docking studies of 2-(3-benzoylphenyl)propanoic acid derivatives with cyclooxygenase (COX) enzymes have helped to correlate their binding modes with their anti-inflammatory activity. nih.gov Similarly, computational analyses of chiral 2-aryl-2-fluoropropanoic acids have been used to understand the transition states involved in their enantioselective esterification, which is relevant to their interaction with enzymes that process chiral substrates. mdpi.com

In the context of a molecule like this compound, molecular modeling could be used to explore how the (R)-stereochemistry of the propanoic acid moiety, the flexibility of the hexenyloxy chain, and the ether linkage influence its binding to a target enzyme. The terminal double bond of the hexenyl group could also participate in specific interactions within the enzyme's active site.

The table below summarizes findings from molecular docking studies on various propanoic acid derivatives and related compounds, illustrating the type of data generated and its relevance to understanding enzyme inhibition.

| Compound Class/Derivative | Target Enzyme | Key Interactions Observed/Predicted | Predicted Binding Energy/Score (if reported) | Reference |

| 2-(3-benzoylphenyl)propanoic acid derivatives | Cyclooxygenases (COX-1, COX-2) | Hydrophilic and hydrophobic interactions. | Better binding energy than the parent drug, ketoprofen. | nih.gov |

| 2-{2-Fluoro[1,1′-biphenyl]-4-yl} propanoic acid derivatives | Urease | Hydrogen bonding, pi-cation interactions, metal coordination. | Docking scores (S) for active compounds were reported. | acs.org |

| N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives | Epidermal Growth Factor Receptor (EGFR) | Hydrogen bond interactions with key amino acid residues (e.g., Met 769). | Binding energy of -17.89 kcal/mol for a potent derivative. | acs.orgresearchgate.net |

| Naproxen analogs (Aryl propanoic acid family) | Cyclooxygenase-2 (COX-2) | Hydrogen bonding within the active site. | ICM values of -87.69 and -105.57 kcal/mol for active analogs. | researchgate.net |

These examples underscore the power of molecular modeling and docking in elucidating the molecular basis of enzyme inhibition by propanoic acid derivatives. nih.govacs.orgacs.orgresearchgate.netresearchgate.net Such computational investigations can guide the synthesis of more potent and selective enzyme inhibitors by providing a rational basis for structural modifications.

Future Perspectives and Emerging Research Avenues for R 2 Hex 5 Enyloxy Propanoic Acid

Exploration of Sustainable and Green Chemistry Synthetic Routes

The contemporary emphasis on sustainable chemical manufacturing necessitates the development of green synthetic pathways. For a molecule like (R)-2-(Hex-5-enyloxy)propanoic acid, future research will likely focus on moving away from traditional methods that may rely on hazardous reagents or generate significant waste. Key areas of exploration will include biocatalysis and the use of renewable feedstocks.

Green chemistry principles advocate for minimizing waste, using less hazardous chemicals, and improving energy efficiency. nih.gov The synthesis of valuable chemical building blocks, such as acrylic acid and 3-hydroxypropanoic acid, is increasingly being re-evaluated through the lens of sustainability, with pathways from renewable sources like glycerol (B35011) being investigated. rsc.orgrsc.org This trend provides a clear roadmap for developing greener routes to alkoxypropanoic acids.

Enzymatic catalysis, in particular, offers high selectivity under mild conditions, reducing the need for protecting groups and minimizing byproducts. researchgate.net For instance, enzymes could be employed for the stereoselective synthesis of the chiral acid core or for the etherification step. Another green strategy involves the use of mechanochemistry, which can reduce or eliminate the need for solvents. nih.gov Research could focus on developing a one-pot, multicomponent reaction that assembles the molecule from simpler, ideally bio-based, starting materials, thereby adhering to the principles of atom economy and waste reduction. acsgcipr.org

| Green Strategy | Potential Application to this compound Synthesis | Key Advantages |

| Biocatalysis | Use of lipases or etherases for stereoselective etherification of a propanoic acid derivative with hex-5-en-1-ol. | High enantioselectivity, mild reaction conditions (room temperature, aqueous media), reduced waste. researchgate.net |

| Renewable Feedstocks | Deriving the hexenyl or propanoic acid backbone from biomass sources (e.g., fermentation of sugars, processing of plant oils). | Reduced reliance on petrochemicals, lower carbon footprint. rsc.orgresearchgate.net |

| Catalytic Efficiency | Employing reusable solid acid catalysts for the etherification step, replacing corrosive mineral acids. | Simplified purification, catalyst can be recycled, less corrosive waste streams. nih.gov |

| Solvent Minimization | Exploring solvent-free reaction conditions, potentially using mechanochemical activation (ball milling). | Drastic reduction in solvent waste, potential for lower energy consumption, unique reactivity. nih.gov |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous-flow synthesis, represents a paradigm shift from traditional batch processing. Its integration into the synthesis of this compound could offer substantial advantages in terms of safety, scalability, and reproducibility. rsc.orgresearchgate.net The precise control over reaction parameters such as temperature, pressure, and residence time in microreactors can lead to higher yields and selectivities. rsc.orgnih.gov

For a chiral molecule, maintaining stereochemical integrity is paramount. Flow chemistry has been shown to be particularly effective for stereoselective transformations, minimizing side reactions like epimerization that can occur during long reaction times in batch processes. nih.gov The synthesis of chiral esters and ethers has been successfully adapted to flow systems, demonstrating the viability of this approach for the target molecule. researchgate.netscielo.br

Future research would involve designing a multi-step continuous flow system where the starting materials are sequentially transformed into the final product without intermediate isolation. acs.org Such a platform could be fully automated, allowing for rapid library generation of analogues by varying the alcohol or acid components, facilitating structure-activity relationship studies in a high-throughput manner.

| Feature of Flow Chemistry | Benefit for Synthesizing this compound | Relevant Research Finding |

| Precise Temperature Control | Minimizes thermal degradation and side reactions, leading to higher purity. | Enhanced reaction profiles and yields are common benefits of microreactor technology. rsc.org |

| Enhanced Safety | Small reaction volumes and rapid heat dissipation reduce the risks associated with exothermic reactions or hazardous reagents. | Flow systems are inherently safer, which is crucial when scaling up production. researchgate.net |

| Scalability and Reproducibility | Production can be scaled up by running the system for longer periods ("scaling out") ensuring high batch-to-batch consistency. | Flow processes bridge the gap between academic discovery and industrial production. researchgate.net |

| Automation and Integration | Can be coupled with in-line purification and analysis, enabling automated synthesis and optimization. | The combination of flow synthesis with other technologies can lead to fully automated and more sustainable processes. mdpi.com |

Development of New Cascade Reactions and Multicomponent Transformations

Cascade reactions, where a series of intramolecular or intermolecular transformations occur in a single pot, offer an elegant and efficient approach to complex molecules. nih.gov Similarly, multicomponent reactions (MCRs), which combine three or more starting materials in one step, are highly valued for their atom and step economy. acsgcipr.org The structure of this compound is well-suited for synthesis via these advanced strategies.

Future research could aim to design a novel MCR that brings together a propanoic acid synthon, a hex-5-en-1-ol equivalent, and a chiral auxiliary or catalyst to form the desired product in a single operation. Isocyanide-based MCRs, such as the Ugi or Passerini reactions, are known for their ability to rapidly generate molecular diversity and could be adapted for this purpose. mdpi.comorganic-chemistry.orgnih.gov

Alternatively, a cascade reaction could be envisioned starting from a simpler precursor. For example, a carefully designed substrate could undergo a domino sequence involving etherification followed by a stereoselective rearrangement or ring-opening to unveil the final structure. The development of such processes not only streamlines the synthesis but also opens up new avenues for creating structural analogues. core.ac.uk

Potential as a Modular Component in Supramolecular Chemistry Research

Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. This compound possesses several features that make it a promising candidate for a modular building block, or "tecton," in this field.

The carboxylic acid group is a powerful hydrogen-bonding donor and acceptor, capable of forming predictable dimers or chains. acs.org The chirality of the molecule can direct the formation of higher-order helical or lamellar structures. acs.orgrsc.org The flexible aliphatic chain provides conformational freedom, while the terminal alkene offers a site for post-assembly modification or polymerization. Chiral carboxylic acids have been extensively used for enantioselective recognition and the formation of complex host-guest systems. tandfonline.comnih.gov

Future research could explore the self-assembly of this compound in various solvents or on surfaces to form nanotubes, vesicles, or gels. Its interaction with other molecules, such as complementary hydrogen-bonding partners like pyridines or melamines, could be used to control the resulting supramolecular architecture and its properties. acs.org The ability to tune these assemblies by modifying the molecular structure makes it a versatile tool for creating new "smart" materials.

| Functional Group | Supramolecular Role | Potential Outcome |

| Chiral Carboxylic Acid | Hydrogen bonding, chiral recognition. acs.orgtandfonline.com | Formation of chiral aggregates, gels, or liquid crystals; enantioselective sensing. |

| Ether Linkage | Hydrogen bond acceptor, influences conformation. | Modulates the packing and flexibility of the resulting supramolecular structure. |

| Terminal Alkene | Site for covalent capture or polymerization. | Cross-linking of self-assembled structures to enhance stability; formation of polymers. |

| Alkyl Chain | van der Waals interactions, provides flexibility. | Influences solubility and phase behavior; can drive assembly through hydrophobic effects. researchgate.net |

Unexplored Applications in Functional Material Precursor Synthesis (academic context)

The unique combination of a chiral center and a polymerizable functional group makes this compound a highly attractive precursor for advanced functional materials. In an academic context, this opens up numerous avenues for fundamental research into structure-property relationships.

The terminal alkene can be readily polymerized via methods like radical polymerization or Ring-Opening Metathesis Polymerization (ROMP) to create chiral polymers. The properties of these polymers (e.g., chiroptical response, thermal behavior) would be directly influenced by the chiral side chain. Such polymers could find applications in chiral chromatography as a chiral stationary phase or as materials with unique optical properties.

Furthermore, the molecule can be used as a chiral dopant in liquid crystal phases to induce helical structures, a critical component for certain display technologies. The alkene also serves as an anchor for grafting the molecule onto surfaces, such as silica (B1680970) or gold nanoparticles, to create chiral hybrid materials. academie-sciences.fr These functionalized surfaces could be explored for applications in heterogeneous asymmetric catalysis or enantioselective sensors. The molecule contains structural elements, like the terminal alkene and ether linkage, that have been used in precursors for light-responsive materials and other smart polymers. nih.govrsc.orghbni.ac.in

常见问题

Q. What are the optimal synthetic routes for achieving high enantiomeric purity in (R)-2-(Hex-5-enyloxy)propanoic acid?

Methodological Answer: Enantioselective synthesis of chiral propanoic acid derivatives often employs kinetic resolution or asymmetric catalysis. For example, chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysts (e.g., Ru-based Shvo catalysts) can induce stereocontrol during esterification or etherification steps . A two-step protocol is recommended:

Chiral induction : React hex-5-enol with a chiral propanoic acid precursor (e.g., (R)-2-hydroxypropanoic acid) using Mitsunobu conditions (DIAD, PPh3) to form the ether bond with retention of configuration .

Oxidation : Convert the intermediate to the carboxylic acid using Jones reagent (CrO3/H2SO4) under controlled pH to avoid racemization .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer: Based on structurally similar compounds (e.g., phenoxypropanoic acids):

- Exposure Control : Use fume hoods with ≥100 ft/min face velocity during synthesis. Airborne concentrations should be monitored via NIOSH Method 5601 .

- PPE : Nitrile gloves (≥8 mil thickness), safety goggles with side shields, and Tyvek® suits to prevent dermal contact .

- Emergency Response : For spills, neutralize with 5% NaHCO3 and adsorb with vermiculite. Contaminated waste must be labeled as "Corrosive, Cat. 2" under GHS .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when assigning stereochemistry to this compound?

Methodological Answer: Discrepancies often arise from overlapping signals or solvent effects. A multi-technique approach is advised:

<sup>13</sup>C NMR : Compare chemical shifts of the chiral center (C-2) with known (R)-configured analogs (e.g., (R)-Ibuprofen: δ ~175 ppm for COOH) .

Chiral HPLC : Use a Chiralpak® AD-H column (n-hexane/iPrOH 90:10, 1 mL/min). Retention times for (R)-enantiomers are typically 10–15% longer than (S) in similar systems .

X-ray Crystallography : Co-crystallize with a chiral amine (e.g., (1R,2S)-norephedrine) to confirm absolute configuration .

Q. What methodologies are effective for studying metabolic pathways of this compound in biological systems?

Methodological Answer:

In Vitro Metabolism :

- Incubate with human liver microsomes (HLM) and NADPH (1 mM) at 37°C. Quench with acetonitrile, then analyze via LC-QTOF-MS for phase I metabolites (e.g., hydroxylation at the allylic position) .

Isotope Labeling : Synthesize <sup>13</sup>C-labeled compound at C-2 to track carboxylation pathways using <sup>13</sup>C NMR .

Enzyme Inhibition Assays : Test inhibition of COX-1/COX-2 using a fluorometric kit (e.g., Cayman Chemical), comparing IC50 values to (R)-Ibuprofen (COX-1 IC50 = 4.8 µM) .

Q. How should researchers address conflicting toxicity data between this compound and its structural analogs?

Methodological Answer: Conflicting data (e.g., LD50 values) may arise from substituent effects (e.g., hex-5-enyl vs. chlorophenoxy groups):

QSAR Modeling : Use ECOSAR v2.0 to predict acute toxicity (e.g., LC50 for fish) based on logP and electrophilicity index .

In Vivo Testing : Conduct OECD 423 acute oral toxicity studies in rats, comparing results to dichlorprop-P (LD50 = 650 mg/kg) .

Mechanistic Studies : Measure ROS generation in HepG2 cells via DCFDA assay to assess oxidative stress potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。